3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a sulfamoylphenyl group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE typically involves the condensation of appropriate thiazolidinone derivatives with benzaldehyde derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the benzylidene group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research focuses on its potential therapeutic applications, such as drug development for various diseases.
Industry: It is explored for its use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
- 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile
- 2-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Uniqueness
3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE is unique due to its specific structural features, such as the presence of the sulfamoylphenyl group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c20-29(26,27)15-8-6-14(7-9-15)21-17(23)10-11-22-18(24)16(28-19(22)25)12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)(H2,20,26,27)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHDLMUUSOLKDA-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.